molecular formula C15H16N2O3 B2640938 ethyl 2-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-2-oxoacetate CAS No. 956506-25-5

ethyl 2-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-2-oxoacetate

Cat. No. B2640938
CAS RN: 956506-25-5
M. Wt: 272.304
InChI Key: FZQMIIDKOUMCDI-UHFFFAOYSA-N
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Description

“Ethyl 2-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-2-oxoacetate” is a chemical compound with the molecular formula C15H16N2O3 and a molecular weight of 272.3 . It is a specialty product used for proteomics research .


Synthesis Analysis

The synthesis of a similar compound, “2-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylene]indane-1,3-dione”, was achieved by reacting 3,5-dimethyl-1-phenylpyrazole-4-carbaldehyde and indane-1,3-dione in ethanol in the presence of pyridine . The reaction was monitored by TLC and the product was recrystallized from a methanol-chloroform mixture to yield a yellow solid .


Chemical Reactions Analysis

While specific chemical reactions involving “ethyl 2-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-2-oxoacetate” are not detailed in the available literature, related compounds such as “Ethyl 2-amino-2-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)acetate hydrochloride” have been synthesized and studied .

Scientific Research Applications

Synthesis of Novel Compounds

Research has focused on the synthesis of new thiazoles, pyrazolopyrimidines, and other heterocyclic compounds containing the antipyrine moiety or related structures. These compounds are synthesized through various chemical reactions, including treatment with halo ketones, halo esters, and reactions with hydrazines. The structural confirmation of these compounds is achieved through elemental analysis, spectral data, and alternative synthesis methods when possible (Abdelhamid & Afifi, 2010).

Biological Activities

Several studies have reported on the anticancer activities of newly synthesized heterocyclic compounds based on pyrazole derivatives. These studies involve the synthesis of compounds starting from 3-(3,5-dimethyl-1H-pyrazol-1-yl)-3-oxopropanenitrile and further reactions to produce derivatives with potential anticancer properties. The biological evaluation of these compounds reveals promising results against various cancer cell lines, highlighting their significance in medicinal chemistry research (Metwally, Abdelrazek, & Eldaly, 2016).

Antimicrobial and Antibacterial Activities

The antimicrobial and antibacterial activities of pyrazole derivatives have also been explored. New series of compounds incorporating pyrazole moieties have been synthesized and tested for their effectiveness against bacterial species. These studies aim to develop novel antimicrobial agents with improved efficacy and potential therapeutic applications. The synthesized compounds undergo rigorous testing to establish their antibacterial activity, contributing to the search for new antimicrobial drugs (Kumar et al., 2017).

Mechanism of Action

The mechanism of action for “ethyl 2-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-2-oxoacetate” is not explicitly mentioned in the available literature. It’s worth noting that the compound is used for proteomics research , suggesting it may interact with proteins in some capacity.

properties

IUPAC Name

ethyl 2-(3,5-dimethyl-1-phenylpyrazol-4-yl)-2-oxoacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O3/c1-4-20-15(19)14(18)13-10(2)16-17(11(13)3)12-8-6-5-7-9-12/h5-9H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZQMIIDKOUMCDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)C1=C(N(N=C1C)C2=CC=CC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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